molecular formula C7H11NO2 B15061508 (2-Nitroethenyl)cyclopentane

(2-Nitroethenyl)cyclopentane

Cat. No.: B15061508
M. Wt: 141.17 g/mol
InChI Key: QJUJQXPQQYTYQZ-UHFFFAOYSA-N
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Description

(2-Nitroethenyl)cyclopentane is a nitro-substituted cyclopentane derivative characterized by a nitroethenyl (-CH₂-CH₂-NO₂) group attached to the cyclopentane ring. Nitro groups are known to confer unique reactivity, polarizability, and bioactivity, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-nitroethenylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUJQXPQQYTYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

(2-Nitrovinyl)cyclopentane can be synthesized by several methods, including the reaction between 2-chlorocyclopentanone and sodium nitrite under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism to form the nitrovinyl compound. The product can be further purified by column chromatography or recrystallization. Industrial production methods often involve continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

(2-Nitrovinyl)cyclopentane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitrocyclopentane derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, forming aminocyclopentane derivatives.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic reagents. Common reagents and conditions used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions. .

Scientific Research Applications

    Organic Synthesis: It can be used as a Michael acceptor in organic synthesis reactions, forming covalent bonds with nucleophiles such as amines and thiols.

    Medicinal Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals.

    Materials Science: Its unique properties can be utilized in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which (2-Nitrovinyl)cyclopentane exerts its effects involves its ability to act as a Michael acceptor. This means it can bind to cysteine residues in proteins, thereby modulating their activity. The nitro group is highly electrophilic, making it reactive towards nucleophiles. This reactivity is crucial for its role in various chemical reactions and biological activities.

Comparison with Similar Compounds

Structural Analogues

Cyclopentane Derivatives with Different Substituents
Compound Substituent Key Properties/Applications Reference
(2-Nitroethenyl)cyclopentane Nitroethenyl Hypothesized bioactivity (inferred from nitroaromatic analogues); potential flammability
2-N-Heptylcyclopentanone Heptyl, ketone High solubility, stability; used in pharmaceuticals and fragrances
1-(2-Amino-6-nitrophenyl)ethanone Nitrophenyl, amino Limited toxicological data; precautionary measures for dust/fume exposure
Chiral hydroxylated cyclopentanes Hydroxyl, alkyl Precursors for bioactive compounds (e.g., antiviral agents); synthesized via chemo-enzymatic routes

Key Observations :

  • However, alkyl substituents (e.g., heptyl in 2-N-heptylcyclopentanone) improve solubility in non-polar solvents .
  • Safety: Nitro-substituted compounds may require stringent handling due to uncharacterized toxicity or flammability risks, as seen in 1-(2-Amino-6-nitrophenyl)ethanone .
Nitroaromatic Compounds
Compound Structure Bioactivity/Applications Reference
2-Nitro-4-(2-nitroethenyl)-phenol Nitrophenol, nitroethenyl Potent antimicrobial and cytotoxic activities
This compound Cyclopentane, nitroethenyl Inferred moderate bioactivity (less aromatic resonance than phenol)

Key Observations :

  • Aromatic vs. Aliphatic Nitro Groups: Phenolic nitroethenyl compounds exhibit stronger bioactivity due to aromatic resonance stabilization, which enhances radical formation and interaction with biological targets . Cyclopentane-based analogues may show reduced potency but improved metabolic stability.

Reactivity and Stability

Combustion and Radical Formation

Cyclopentane derivatives undergo H-abstraction to form resonance-stabilized allyl radicals during combustion. For example:

  • Cyclopentane : 70% of consumption involves allyl radical formation .
  • Cyclopentene : Similar reactivity due to resonance stabilization .
  • This compound: The nitro group may destabilize radicals via electron-withdrawing effects, reducing resonance stabilization compared to non-nitro analogues .
Thermal Stability

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